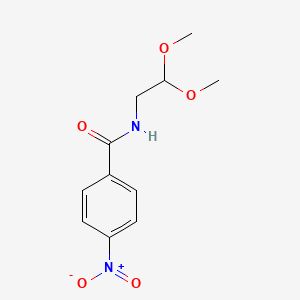

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-17-10(18-2)7-12-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFSCTMIDDWUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,2 Dimethoxyethyl 4 Nitrobenzamide and Its Analogues

Amide Bond Formation Strategies for the N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Core

The crucial step in synthesizing the target molecule is the formation of the amide bond between the 4-nitrobenzoic acid moiety and the 2,2-dimethoxyethylamine moiety. This can be achieved through several distinct chemical pathways.

Conventional Coupling Reagent-Mediated Amidation Approaches (e.g., HATU-DIPEA)

A prevalent strategy for forming amide bonds in organic synthesis involves the use of coupling reagents to activate the carboxylic acid component. mychemblog.com Among the most effective and widely used reagents is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). wikipedia.orgresearchgate.net

The general procedure involves two main steps: the reaction of the carboxylic acid (4-nitrobenzoic acid) with HATU to form a highly reactive OAt-active ester, followed by the addition of the amine nucleophile (2,2-dimethoxyethylamine). wikipedia.org This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), and requires a non-nucleophilic base to neutralize the acid formed during the reaction. mychemblog.comwikipedia.org Hünig's base (N,N-diisopropylethylamine, DIPEA) or triethylamine (B128534) are commonly employed for this purpose. wikipedia.orgcommonorganicchemistry.com

The high efficiency of HATU is attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom, which is thought to stabilize the transition state. wikipedia.org This method is known for its rapid reaction rates and high yields, making it a reliable choice for synthesizing amides, including complex structures like peptides. mychemblog.comwikipedia.org

Table 1: Conventional Amidation Reaction Components Interactive data table. Click on headers to sort.

| Role | Example Compound | Abbreviation |

|---|---|---|

| Carboxylic Acid | 4-Nitrobenzoic Acid | - |

| Amine | 2,2-Dimethoxyethylamine | - |

| Coupling Reagent | [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | HATU |

| Base | N,N-Diisopropylethylamine | DIPEA |

Direct Amidation Protocols and Catalytic Systems (e.g., Boric Acid Catalysis)

Direct amidation, which forms an amide bond from a carboxylic acid and an amine without stoichiometric activating agents, represents a more atom-economical and environmentally friendly approach. galchimia.com Boric acid has emerged as a promising catalyst for this transformation. galchimia.comcapes.gov.br

This method involves heating the carboxylic acid and amine in the presence of a catalytic amount of boric acid, often in a high-boiling solvent with azeotropic removal of water. orgsyn.orgresearchgate.net The catalytic activity of boric acid in the amidation of 4-nitrobenzoic acid has been shown to be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.orgresearchgate.net While the precise mechanism is still under investigation, it is believed to proceed through the formation of intermediates that facilitate the dehydration process. nih.gov This catalytic system is particularly attractive for industrial applications due to the low cost and low toxicity of the catalyst. galchimia.com

Table 2: Boric Acid Catalyzed Amidation Details Interactive data table. Click on headers to sort.

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Boric Acid | galchimia.comcapes.gov.br |

| Co-catalyst Example | Polyethylene Glycol (PEG-400) | orgsyn.orgresearchgate.net |

| Advantage | Eco-friendly, low-cost catalyst | galchimia.com |

Synthesis of Key Precursors and Functional Group Transformations

Methodologies for 4-Nitrobenzoic Acid and its Activated Derivatives

4-Nitrobenzoic acid is a pale yellow solid that serves as a fundamental building block. wikipedia.org It is typically produced on an industrial scale through the oxidation of 4-nitrotoluene. wikipedia.orgchemicalbook.com Common oxidants for this process include dichromate or molecular oxygen. wikipedia.org An alternative synthetic route involves the nitration of polystyrene, followed by the oxidation of the alkyl side chain. This polymer-supported method can lead to improved selectivity for the desired para isomer over the ortho isomer due to steric hindrance from the polymer backbone. wikipedia.orgchemicalbook.com

For use in many amidation reactions, 4-nitrobenzoic acid is converted into an activated derivative, most commonly the acyl chloride, 4-nitrobenzoyl chloride. mdpi.com This highly electrophilic compound readily reacts with amines, such as in the Schotten-Baumann reaction, to form the corresponding amide. mdpi.com

Synthesis of 2,2-Dimethoxyethylamine and Related Acetal-Containing Amines

2,2-Dimethoxyethylamine, also known as aminoacetaldehyde dimethyl acetal (B89532), is the amine precursor. guidechem.comchemicalbook.com It is a colorless liquid and a valuable synthetic intermediate. guidechem.comgoogle.com A straightforward preparation method involves the reaction of monochloroacetaldehyde dimethyl acetal with a concentrated solution of ammonia (B1221849) at elevated temperatures (100–150 °C). google.com

More complex, multi-step syntheses have also been reported, such as those starting from natural amino acids, though these can be limited in scope. google.com Another innovative, general method involves the condensation of a Betti-base with 2,2-dimethoxyacetaldehyde (B46314) to form a 1,3-oxazine intermediate. This is followed by a regioselective reaction with a Grignard reagent and subsequent N-debenzylation via catalytic hydrogenolysis to yield a variety of 1-substituted-2,2-dialkoxyethylamines. google.com

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis. Several strategies can be applied to make the production of this compound more environmentally benign.

The use of boric acid as a catalyst for direct amidation is a prime example of a green approach, as it avoids the poor atom economy associated with stoichiometric coupling reagents. galchimia.comrsc.org Another significant green methodology is mechanochemistry, which involves conducting reactions in a ball mill, often without any solvent. mdpi.com The synthesis of an analogue, N-(2,2-diphenylethyl)-4-nitrobenzamide, has been successfully demonstrated using this solvent-free technique, which is described as safer, more efficient, and environmentally friendly. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | - |

| 4-Nitrobenzoic Acid | 4-Nitrobenzoic acid | p-Nitrobenzoic acid |

| 2,2-Dimethoxyethylamine | 2,2-Dimethoxyethan-1-amine | Aminoacetaldehyde dimethyl acetal |

| HATU | [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | - |

| DIPEA | N-Ethyl-N-propan-2-ylpropan-2-amine | Hünig's base, N,N-Diisopropylethylamine |

| Boric Acid | Boric acid | - |

| Polyethylene glycol | Poly(oxyethylene) | PEG |

| 4-Nitrotoluene | 1-Methyl-4-nitrobenzene | p-Nitrotoluene |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl chloride | - |

| Monochloroacetaldehyde dimethyl acetal | 2-Chloro-1,1-dimethoxyethane | - |

| 2-Methyltetrahydrofuran | 2-Methyltetrahydrofuran | 2-MeTHF |

| Cyclopentyl methyl ether | Methoxycyclopentane | CPME |

| N-(2,2-diphenylethyl)-4-nitrobenzamide | N-(2,2-diphenylethyl)-4-nitrobenzamide | - |

| Triethylamine | N,N-Diethylethanamine | TEA |

Mechanochemical Synthesis Approaches

Mechanochemistry, a technique that uses mechanical energy from milling or grinding to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to solvent-based methods. nih.govmdpi.com This approach is typically performed in the solid state, utilizing high reagent concentrations and minimizing or eliminating the need for solvents, which can lead to accelerated reactions and unique selectivity. nih.gov

A key example is the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, an analogue of the target compound. This synthesis was successfully achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill. mdpi.com The process is notable for its efficiency and mild conditions.

Table 1: Mechanochemical Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide mdpi.com

| Reactant 1 | Reactant 2 | Apparatus | Frequency | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2,2-diphenylethan-1-amine | 4-nitrobenzoyl chloride | 4 mL stainless steel milling jar with two 10 mm stainless steel balls | 50 Hz | 5 minutes | 89% |

This method avoids the use of hazardous solvents and lengthy reaction times often associated with conventional solution-phase synthesis. nih.govmdpi.com The protocol has been shown to be robust, tolerating a variety of functional groups in the synthesis of other primary amides. nih.gov General mechanochemical approaches to amide synthesis have also been developed using various coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often resulting in shorter reaction times and milder conditions compared to traditional heating methods. nih.gov

Solvent-Free and Reduced Solvent Methodologies

The drive towards green chemistry has placed a strong emphasis on developing solvent-free or reduced-solvent synthetic methods to minimize the generation of volatile organic waste. nih.gov Mechanochemical synthesis is inherently a solvent-free approach. mdpi.com Another powerful technique is the use of continuous flow systems that can operate without solvents.

A simple and efficient solvent-free protocol for the continuous flow synthesis of amides has been developed using a screw reactor. rsc.orgresearchgate.net In this method, the amidation of carboxylic acids and amines proceeds at room temperature using EDC.HCl as the coupling agent, without the need for any metal catalysts or additives. rsc.orgresearchgate.net This approach demonstrates the potential for producing amides with almost complete conversion in a very short residence time. rsc.orgresearchgate.net

The Ritter reaction, a classic method for forming C-N bonds to create amides from nitriles and alcohols, has also been adapted to mechanochemical, solvent-free conditions. beilstein-journals.org Using a grinding technique with a catalytic amount of sulfuric acid, various amides have been synthesized in good yields within 30 minutes, a significant improvement over traditional methods that often require stoichiometric strong acids and higher temperatures. beilstein-journals.org These solventless approaches not only offer environmental benefits but also often lead to safer and more efficient transformations. mdpi.com

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has become a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govfrontiersin.org By moving from traditional batch reactors to continuous flow systems, chemists can achieve safer, more efficient, and highly scalable production. scitube.iopurdue.edu This innovative approach involves pumping reactants through a network of tubes or channels, where the reaction occurs. flinders.edu.au The inherent properties of flow systems, such as superior heat and mass transfer, provide exquisite control over reaction parameters like temperature, pressure, and residence time. unito.itnih.gov

This technology is particularly well-suited for amide bond formation, one of the most frequent transformations in drug synthesis. nih.govnih.gov Flow chemistry has been successfully applied to produce various amides, demonstrating improvements in yield and space-time yields compared to batch processes. nih.gov The transition to continuous manufacturing is a key step towards developing greener, more sustainable, and resilient supply chains for critical chemical compounds. scitube.io

Reactor Design and Process Intensification in Flow Systems

The design of the reactor is central to the success of a continuous flow process. A variety of reactor types are employed, each offering specific advantages for different reaction classes. Common designs include:

Tubular and Packed-Bed Reactors: These are popular due to their ability to handle prolonged residence times and the potential for scale-up. rsc.org Packed-bed reactors can be filled with a solid-supported catalyst or reagent, facilitating continuous operation and easy product separation. flinders.edu.au

Screw Reactors: An in-house built screw reactor has been used for solid-solid continuous flow reactions, yielding products in seconds with excellent yields. researchgate.net This design is particularly effective for solvent-free reactions. rsc.org

Microreactors and Microfluidic Chips: These systems, with channels in the micrometer range, offer extremely efficient mixing and heat transfer, allowing for precise control over fast and exothermic reactions. flinders.edu.aualmacgroup.com

Process intensification is a key concept in flow chemistry, aiming to maximize reaction efficiency and throughput while minimizing equipment size and energy consumption. frontiersin.orgunito.it This is achieved through several strategies:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling reactions to be run safely at temperatures above the solvent's boiling point (superheating), which can dramatically accelerate reaction rates. unito.itacs.org

Enabling Technologies: Flow systems can be coupled with other energy sources like microwave irradiation or inductive heating to further promote reaction kinetics. unito.itrsc.orgmdpi.com For example, using inductive heating in a flow reactor for amide synthesis increased the yield by 25% compared to conventional heating. mdpi.com

Automation and Integration: Modern flow platforms can be fully automated, integrating reaction, work-up, and purification steps into a single, seamless process, which is a significant advance in fine chemical and pharmaceutical industries. unito.itrsc.org

Advantages in terms of Selectivity and Throughput

Continuous flow systems offer significant advantages in both reaction selectivity and production throughput compared to traditional batch methods.

Selectivity: The precise control over reaction parameters in a flow system often leads to improved selectivity and higher purity of the final product. nih.gov

By minimizing temperature gradients and ensuring uniform mixing, the formation of byproducts can be significantly reduced. researchgate.net

The ability to run reactions under harsh conditions (e.g., high temperature and pressure) for very short residence times can unlock novel reaction pathways and favor the desired product over decomposition products. flinders.edu.aursc.org For instance, visible light photoredox catalysis under flow conditions has been shown to reduce residence times and increase reaction selectivity. rsc.org

Throughput: Flow chemistry enables high-throughput experimentation and production. rsc.org

Rapid Optimization: Automated flow systems, combined with high-throughput screening techniques, allow for the rapid optimization of reaction conditions, exploring hundreds of unique parameter sets in a very short time. purdue.edursc.org

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch. Instead of using larger and potentially more hazardous reactors, production can be increased by either running the system for a longer duration, increasing the flow rate, or by "numbering up"—running multiple identical reactors in parallel. almacgroup.com This approach has been used to scale up amide synthesis to produce hundreds of grams or even kilograms of material. rsc.orgacs.org Industrial-scale microwave reactors in flow have demonstrated throughputs of several liters per hour. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Amide Formation

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 7 hours) | Minutes or even seconds (e.g., 20 minutes for same output) | acs.org |

| Yield | Often lower due to side reactions or decomposition (e.g., 70%) | Often higher due to precise control (e.g., 89%) | acs.org |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes and better heat control | scitube.io |

| Scalability | Complex, requires re-optimization for larger vessels | Simpler, achieved by longer run times or numbering-up | almacgroup.com |

Chemical Reactivity, Transformations, and Mechanistic Insights of N 2,2 Dimethoxyethyl 4 Nitrobenzamide

Reactivity of the Dimethoxyethyl Acetal (B89532) Moiety

The N-(2,2-dimethoxyethyl) group serves as a masked aldehyde. This acetal functionality is generally stable under neutral and basic conditions but can be readily transformed under acidic catalysis.

Acid-Catalyzed Hydrolysis and In Situ Aldehyde Generation

The dimethoxyethyl acetal is susceptible to hydrolysis in the presence of an acid catalyst and water, a reaction that regenerates the parent carbonyl group. libretexts.orgucalgary.ca This process involves the protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol). Subsequent elimination of methanol (B129727) generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by the loss of the second methanol molecule and a proton, yields the corresponding aldehyde, N-(2-oxoethyl)-4-nitrobenzamide.

The mechanism for acetal hydrolysis is the reverse of acetal formation and is typically initiated by protonation of an acetal oxygen. ucalgary.ca The reaction equilibrium can be shifted towards the aldehyde by using an excess of water. ucalgary.ca This in situ generation of a reactive aldehyde from a stable acetal precursor is a common strategy in multi-step synthesis to avoid undesired side reactions associated with a free aldehyde group. nih.govresearchgate.netorganic-chemistry.org

Table 1: Conditions for Acetal Hydrolysis

| Catalyst/Reagent | Conditions | Product |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Heating in aqueous solution | Aldehyde |

| Lewis Acids (e.g., Er(OTf)₃) | Wet nitromethane, room temperature | Aldehyde |

| NaBArF₄ | Catalytic amount in water, 30°C | Aldehyde |

This table presents general conditions for acetal deprotection applicable to the dimethoxyethyl moiety.

Nucleophilic Reactions with the Generated Carbonyl Equivalent

Once the aldehyde is generated in situ, its electrophilic carbonyl carbon becomes available for attack by various nucleophiles. libretexts.org This two-step sequence, combining acetal hydrolysis with a subsequent carbon-carbon or carbon-heteroatom bond formation, is a powerful synthetic tool. A prominent example is the Pictet-Spengler reaction, where the acetal is hydrolyzed to an aldehyde that then cyclizes with an electron-rich aromatic ring, such as in a tryptamine (B22526) derivative, to form a tetrahydro-β-carboline. The use of the dimethoxyethyl acetal ensures the aldehyde is generated only when needed, preventing its premature reaction or degradation.

Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or enamines, can also react with the aldehyde equivalent. libretexts.orgyoutube.com The use of the acetal as a protecting group is crucial when other parts of the molecule need to be modified with reagents that are incompatible with aldehydes. libretexts.org

Transformations Involving the Aromatic Nitro Group

The electron-withdrawing nature of the aromatic nitro group profoundly influences the reactivity of the benzene (B151609) ring and serves as a versatile functional handle for further transformations.

Selective Reduction Pathways of the Nitro Group (e.g., to Amino, Hydroxylamino, Azoxy)

The nitro group of N-(2,2-dimethoxyethyl)-4-nitrobenzamide can be selectively reduced to an amino group to furnish N-(2,2-dimethoxyethyl)-4-aminobenzamide. This transformation is critical as the resulting aniline (B41778) derivative is a key precursor for many other compounds. Achieving this reduction without affecting the amide or acetal functionalities requires chemoselective reagents. Several methods are effective for the selective reduction of aromatic nitro groups in the presence of amides. researchgate.netstackexchange.com

Commonly employed methods include catalytic hydrogenation using specific catalysts like Ni/SiO₂ or platinum on carbon, which can be highly efficient and selective. researchgate.netstackexchange.com Metal/acid systems, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, are also widely used due to their mildness and tolerance of other functional groups like esters and halogens. stackexchange.com Other metal-free options, such as using trichlorosilane (B8805176) in the presence of a tertiary amine, have also been developed for this purpose. rsc.orggoogle.com Depending on the reaction conditions and the reducing agent, intermediate reduction products like hydroxylamino and azoxy derivatives can also be isolated.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| Hydrazine Hydrate / Zinc | Pressure mediated | Reduces nitro in presence of amide researchgate.netresearchgate.net |

| Ni/SiO₂ / H₂ | Catalytic | High conversion and selectivity for nitro group researchgate.net |

| SnCl₂·2H₂O | Ethanol, 70°C | Tolerates ester, cyano, halogen groups stackexchange.com |

| Trichlorosilane / Amine | Metal-free | Chemoselective for nitro group rsc.orggoogle.com |

This table summarizes common reagents for the selective reduction of an aromatic nitro group to an amine in the presence of other functional groups.

Aromatic Nucleophilic Substitution Reactions Triggered by the Nitro Group

The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov This effect is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgnih.gov In this compound, while there is no conventional leaving group like a halide, the nitro group still renders the ring highly electron-deficient. This makes it susceptible to attack by potent nucleophiles.

Reactions can occur where a nucleophile displaces a group already on the ring or, in some cases, a hydrogen atom (SNAr-H). nih.gov For a substitution to occur, the nucleophile must attack the ring to form an anionic σ-complex. The stability of this intermediate is the key factor determining the reaction rate. nih.gov The para-nitro group is ideally positioned to stabilize this intermediate, making positions ortho to the nitro group potential sites for nucleophilic attack.

Mechanistic Investigations of Key this compound Reactions

While specific mechanistic studies on this compound are not available, the mechanisms of its key reactions can be confidently inferred from extensive research on general amide chemistry. nih.govnih.gov

Elucidation of Reaction Intermediates and Transition States

The hydrolysis of the amide bond serves as an excellent model for discussing reaction intermediates and transition states. The reaction proceeds through a nucleophilic acyl substitution mechanism, characterized by the formation of a tetrahedral intermediate. rsc.orgpsu.edu

Base-Catalyzed Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is the rate-determining step and passes through a high-energy transition state where the C-OH bond is partially formed and the C=O π-bond is partially broken. nih.gov This leads to a distinct, negatively charged tetrahedral intermediate (an oxyanion). This intermediate is unstable and rapidly collapses, with the C-N bond breaking and the electron pair moving to reform the C=O double bond, expelling the amide anion.

Acid-Catalyzed Hydrolysis: In acid, the mechanism begins with the rapid and reversible protonation of the carbonyl oxygen. This activation step makes the carbonyl carbon much more electrophilic. A molecule of water then attacks the activated carbonyl, leading to a positively charged tetrahedral intermediate via a corresponding transition state. nih.gov This intermediate then undergoes proton transfer and subsequent elimination of the amine moiety to yield the carboxylic acid.

| Catalysis | Key Intermediate | Description | Key Transition State | Description |

|---|---|---|---|---|

| Base (OH⁻) | Tetrahedral Oxyanion Intermediate | A species with a central sp³-hybridized carbon bonded to the aryl group, an O⁻, the original amide nitrogen, and the incoming OH group. | TS₁ | Structure corresponding to the energy maximum for the nucleophilic attack of OH⁻ on the carbonyl carbon. |

| Acid (H⁺) | Protonated Tetrahedral Intermediate | A species with a central sp³-hybridized carbon bonded to the aryl group, an OH, the amide nitrogen, and an incoming H₂O molecule, with a positive charge. | TS₂ | Structure corresponding to the energy maximum for the nucleophilic attack of H₂O on the protonated carbonyl carbon. |

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of the transformations of this compound are central to understanding its reactivity and stability.

Kinetic Aspects: Amide hydrolysis, while thermodynamically favorable, is kinetically slow due to a high activation energy barrier. acs.org The rate of hydrolysis is typically first-order with respect to the amide and first-order with respect to the acid or base catalyst. The presence of the electron-withdrawing 4-nitro group is expected to significantly accelerate the rate of hydrolysis (a positive Hammett ρ value) by stabilizing the developing negative charge on the carbonyl oxygen in the transition state of the rate-determining nucleophilic attack. rsc.orgpsu.edu Kinetic studies on related N-methyl-N-nitrobenzamides have shown a shift in mechanism in highly acidic solutions from an AAc2 mechanism (bimolecular attack of water) to an AAc1 mechanism (unimolecular cleavage to form a benzoyl cation). rsc.orgpsu.edu

| Parameter | Symbol | Illustrative Value (for Hydrolysis) | Significance |

|---|---|---|---|

| Rate Constant | k | Varies with pH (e.g., 10⁻⁵ s⁻¹ at pH 12) | Indicates the speed of the reaction under specific conditions. |

| Activation Energy | Eₐ | ~20-25 kcal/mol | The minimum energy required to initiate the reaction; a higher value means a slower reaction. nih.gov |

| Gibbs Free Energy Change | ΔG° | -2 to -5 kcal/mol | A negative value indicates a spontaneous, thermodynamically favorable reaction. acs.org |

| Enthalpy Change | ΔH° | Negative | Indicates that the reaction is exothermic (releases heat). acs.org |

| Entropy Change | ΔS° | Slightly negative or near zero | Reflects the change in disorder; hydrolysis of one molecule into two is often offset by the ordering of solvent molecules. |

Despite a comprehensive search for experimental data pertaining to the spectroscopic and structural elucidation of this compound, detailed research findings and specific data required to populate the requested article outline are not available in the public domain.

Searches for this specific compound did not yield any publications or database entries containing the comprehensive 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS) for exact mass, tandem mass spectrometry (MS/MS) for fragmentation analysis, or vibrational spectroscopy data (IR, Raman).

While information is available for structurally similar compounds, such as N-(2,2-diphenylethyl)-4-nitrobenzamide and various other substituted nitrobenzamides, presenting this data would not adhere to the strict requirement of focusing solely on this compound.

Therefore, it is not possible to generate the requested scientifically accurate article with detailed data tables and research findings as the foundational experimental data is not publicly available.

Advanced Spectroscopic and Structural Elucidation of N 2,2 Dimethoxyethyl 4 Nitrobenzamide

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Conformational Analysis through Vibrational Frequencies

The conformational landscape of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide could be investigated through computational vibrational analysis. By calculating the vibrational frequencies of different stable conformers, researchers can predict the most likely three-dimensional structures of the molecule. This type of analysis often employs Density Functional Theory (DFT) calculations. dtu.dkresearchgate.net Such studies would provide insight into the rotational barriers around the various single bonds and the preferred orientation of the substituent groups. At present, no conformational analysis specifically for this compound has been published.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dtu.dkrsc.org An X-ray crystal structure of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is fundamental to understanding the compound's physical properties and how it packs in a crystal lattice. A search for a crystallographic information file (CIF) or any published crystal structure for this compound did not yield any results.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. mdpi.comarxiv.org this compound is not inherently chiral. For a molecule to be studied by ECD, it must be chiral, meaning it is non-superimposable on its mirror image. As this compound does not possess a stereocenter or other elements of chirality, it would not exhibit a signal in ECD spectroscopy. Therefore, this technique is not applicable for its enantiomeric characterization, as there are no enantiomers to characterize.

Computational and Theoretical Investigations of N 2,2 Dimethoxyethyl 4 Nitrobenzamide

Prediction and Elucidation of Reaction Mechanisms and Pathways

Potential Energy Surface Mapping for Complex Transformations:There are no published reports on the mapping of potential energy surfaces for any chemical transformations of this compound.

Due to the absence of specific research data for N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, the requested detailed article with research findings and data tables cannot be constructed.

Computational Spectroscopic Property Prediction

Computational spectroscopy serves as a powerful tool for interpreting and predicting the spectroscopic features of molecules, offering insights that complement experimental data. For this compound, these methods could elucidate the relationship between its molecular structure and its spectral signatures.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable technique for structural elucidation. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule.

For this compound, these calculations would involve:

Geometry Optimization: First, the three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁴N) would be calculated.

Chemical Shift Determination: The isotropic shielding values are then typically referenced against a standard, such as Tetramethylsilane (TMS), to yield the predicted chemical shifts.

These theoretical values can be instrumental in assigning peaks in experimentally obtained NMR spectra and can help to resolve ambiguities, especially in complex molecules.

Hypothetical Data Table for Theoretical NMR Predictions This table is for illustrative purposes only, showcasing the type of data that would be generated from such a computational study. The values are not based on actual research findings.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | 165.0 | - |

| C-NO₂ (Aromatic) | 149.5 | - |

| CH (Aliphatic) | 102.0 | 4.5 |

| CH₂ (Aliphatic) | 42.0 | 3.5 |

| OCH₃ | 55.0 | 3.3 |

Simulated Vibrational (IR/Raman) Spectra for Experimental Validation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations of these spectra are crucial for assigning experimental bands to specific molecular motions.

The process for simulating the IR and Raman spectra of this compound would include:

Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed, typically using DFT methods. This yields a set of vibrational modes and their corresponding frequencies.

Intensity/Activity Calculation: For each vibrational mode, the IR intensity (related to the change in dipole moment) and Raman activity (related to the change in polarizability) are calculated.

Spectral Generation: The calculated frequencies and intensities are then convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a simulated spectrum that can be directly compared with experimental results.

These simulations would allow for the unambiguous assignment of key functional group vibrations, such as the C=O stretch of the amide, the symmetric and asymmetric stretches of the NO₂ group, and the C-O stretches of the methoxy (B1213986) groups.

Hypothetical Data Table for Simulated Vibrational Frequencies This table is for illustrative purposes only and does not represent published data.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | Low | Amide N-H Stretch |

| ν(C=O) | 1680 | High | Amide I band (C=O Stretch) |

| νasym(NO₂) | 1530 | Very High | Asymmetric NO₂ Stretch |

| νsym(NO₂) | 1350 | Medium | Symmetric NO₂ Stretch |

| ν(C-O) | 1100 | Medium | Methoxy C-O Stretch |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.

The investigation would proceed by:

Force Field Parameterization: An appropriate force field, which defines the potential energy of the system, would be selected and parameterized for the molecule.

System Setup: The molecule would be placed in a simulation box, often with a solvent (like water or DMSO) to mimic experimental conditions.

Simulation Run: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its various possible shapes or conformations.

Trajectory Analysis: The resulting trajectory is then analyzed to identify the most stable and frequently occurring conformations, the transitions between them, and to calculate various structural properties like the radius of gyration and root-mean-square deviation (RMSD).

This analysis would provide a dynamic picture of the molecule's flexibility, particularly around the rotatable bonds of the ethyl-amide linkage, which is critical for understanding its interactions and properties in a solution or biological environment.

No Publicly Available Research Found for this compound

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research pertaining to the chemical compound This compound . Consequently, a detailed article on its future research directions and emerging opportunities, as outlined in the user's request, cannot be generated at this time.

The requested article structure, which includes sections on novel catalytic systems, automated synthetic platforms, supramolecular interactions, and interdisciplinary research synergies, presupposes a foundational body of existing research on the compound . Without this established knowledge base, any attempt to create such an article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Searches for "this compound" and its potential synthetic routes or applications did not yield any specific scholarly articles, patents, or detailed experimental data. While information is available for structurally related compounds, such as other N-substituted 4-nitrobenzamides, this information cannot be directly extrapolated to the specific chemical entity of interest without rigorous scientific investigation.

The creation of a scientifically sound article necessitates the availability of peer-reviewed research that details the compound's synthesis, characterization, and preliminary investigations into its chemical and physical properties. As this information appears to be absent from the public domain, it is not possible to fulfill the user's request to generate an article on the future research landscape of this compound.

Q & A

Q. What are the optimized synthetic routes for N-(2,2-Dimethoxyethyl)-4-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves amidation between 4-nitrobenzoyl chloride and 2,2-dimethoxyethylamine. Key steps include:

- Coupling reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group .

- Solvent selection : Dichloromethane or DMF (dimethylformamide) for optimal solubility and reaction efficiency .

- Purification : Short-column chromatography (neutral Al₂O₃) or recrystallization to isolate the product . Yield optimization depends on stoichiometric ratios, temperature control (room temperature to 50°C), and reaction time (30–60 minutes) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

| Technique | Key Data Points | Application Example |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts for nitro (δ 8.2–8.4 ppm), amide (δ 6.5–7.5 ppm), and dimethoxy groups (δ 3.3–3.5 ppm) | Confirms substitution patterns and connectivity |

| MS (ESI) | Molecular ion peak [M+H]⁺ at m/z 297.1 | Validates molecular weight and purity |

| XRD | Crystallographic data (e.g., Z-conformation of nitro group) | Resolves stereochemistry and packing interactions |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions in biological data (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Differences in bacterial strains, cell lines, or concentration ranges. Standardized protocols (CLSI guidelines) and dose-response curves are critical .

- Structural analogs : Modifications to the dimethoxyethyl or nitro groups alter bioactivity. Comparative studies using isosteric replacements (e.g., replacing nitro with cyano) can isolate pharmacophores .

- Solubility issues : Poor aqueous solubility may mask activity. Use of co-solvents (DMSO/PBS mixtures) or prodrug strategies improves bioavailability .

Q. What strategies are recommended for modifying the nitro group in this compound to enhance pharmacological properties?

The nitro group is redox-active and can be targeted for functionalization:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling conjugation (e.g., PEGylation) or secondary reactions .

- Electrophilic substitution : Nitro displacement with nucleophiles (e.g., thiols, amines) under basic conditions to generate sulfonamides or urea derivatives .

- Photodynamic activation : Nitro-to-nitrosyl conversion under UV light for targeted prodrug activation in cancer cells .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Temperature/humidity : Accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolysis of dimethoxyethyl group) .

- Light exposure : UV-Vis spectroscopy to track nitro group photodegradation; use amber vials for long-term storage .

Q. What computational methods aid in predicting the binding affinity of this compound to biological targets?

- Molecular docking (AutoDock Vina) : Screen against kinase or protease targets using the nitro group as a hydrogen-bond acceptor .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme inhibition assays .

Data Interpretation and Validation

Q. How can conflicting crystallographic and spectroscopic data for this compound be reconciled?

Discrepancies between XRD (solid-state) and NMR (solution-state) data often arise from conformational flexibility. Techniques to address this include:

- Variable-temperature NMR : Identify dynamic processes (e.g., amide bond rotation) .

- DFT calculations : Compare optimized gas-phase structures with experimental XRD data to validate energetically favored conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.